molecular formula C14H22N4O3S B2671954 N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 2034295-74-2

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2671954
CAS No.: 2034295-74-2
M. Wt: 326.42
InChI Key: RSDLLRGYGUOYQV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyridine sulfonamide group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyridine sulfonamide group and the carboxamide group. Common reagents used in these reactions include pyridine-3-sulfonyl chloride, N,N-dimethylamine, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-((pyridine-2-sulfonamido)methyl)piperidine-1-carboxamide
  • N,N-dimethyl-4-((pyridine-4-sulfonamido)methyl)piperidine-1-carboxamide
  • N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-2-carboxamide

Uniqueness

N,N-dimethyl-4-((pyridine-3-sulfonamido)methyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the sulfonamide group on the pyridine ring and the carboxamide group on the piperidine ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N-dimethyl-4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-17(2)14(19)18-8-5-12(6-9-18)10-16-22(20,21)13-4-3-7-15-11-13/h3-4,7,11-12,16H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDLLRGYGUOYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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